molecular formula C21H14ClN5O B11178639 3-(4-chlorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11178639
M. Wt: 387.8 g/mol
InChI Key: DEMNBZCBTQFMOT-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, a chlorophenyl group, and a pyridylmethyl substituent. The unique arrangement of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts.

    Attachment of the pyridylmethyl substituent: This can be done through nucleophilic substitution reactions using pyridine derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and palladium-catalyzed reactions .

Chemical Reactions Analysis

3-(4-chlorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl and pyridylmethyl positions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .

Scientific Research Applications

3-(4-chlorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

3-(4-chlorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H14ClN5O

Molecular Weight

387.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-11-(pyridin-3-ylmethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C21H14ClN5O/c22-16-5-3-15(4-6-16)17-12-25-27-19-7-9-26(13-14-2-1-8-23-10-14)21(28)18(19)11-24-20(17)27/h1-12H,13H2

InChI Key

DEMNBZCBTQFMOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC3=C(C2=O)C=NC4=C(C=NN34)C5=CC=C(C=C5)Cl

Origin of Product

United States

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